(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester
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Overview
Description
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester typically involves the reaction of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds .
Industry
In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dimethyl groups on the biphenyl moiety.
Biphenyl-2-boronic Acid Pinacol Ester: Another similar compound used in Suzuki-Miyaura reactions.
Uniqueness
The presence of the dimethyl groups in (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C20H25BO2 |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO2/c1-14-11-15(2)13-17(12-14)16-7-9-18(10-8-16)21-22-19(3,4)20(5,6)23-21/h7-13H,1-6H3 |
InChI Key |
LBZCVVWQGKOTLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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